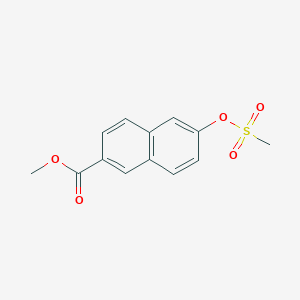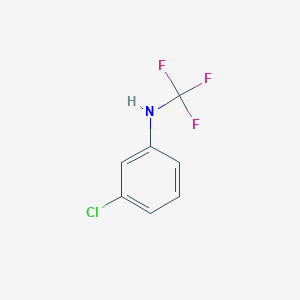
3-chloro-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a trifluoromethyl group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(trifluoromethyl)aniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of chlorobenzene to form 3-chloronitrobenzene, followed by reduction to yield 3-chloroaniline.
Direct Fluorination: Another method involves the direct fluorination of 3-chloroaniline using a fluorinating agent such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and amines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-chloro-N-(trifluoromethyl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: Similar in structure but with different substitution patterns on the benzene ring.
2-chloro-4-(trifluoromethyl)aniline: Another isomer with distinct chemical properties.
Uniqueness
3-chloro-N-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H5ClF3N |
|---|---|
Peso molecular |
195.57 g/mol |
Nombre IUPAC |
3-chloro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5ClF3N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H |
Clave InChI |
KYKFTVSTEKGHGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


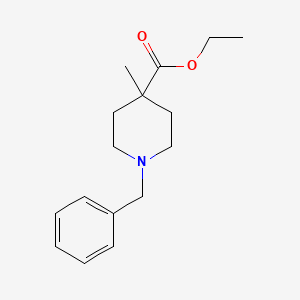

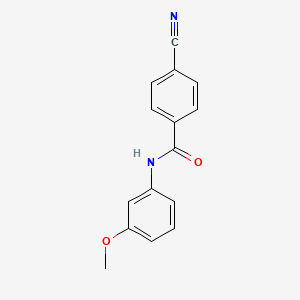
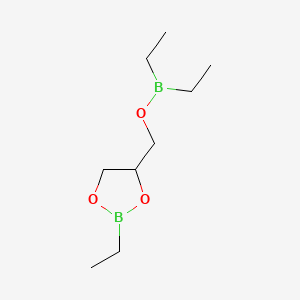
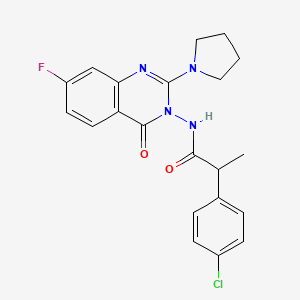
![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)


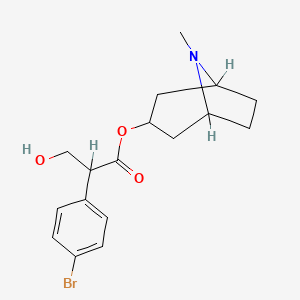

![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)
